N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride
Description
Properties
Molecular Formula |
C12H19ClFN5 |
|---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-3-17-6-4-11(15-17)8-14-12-10(2)9-18(16-12)7-5-13;/h4,6,9H,3,5,7-8H2,1-2H3,(H,14,16);1H |
InChI Key |
VMEKSJFAESCRMR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=NN(C=C2C)CCF.Cl |
Origin of Product |
United States |
Preparation Methods
Core Pyrazole Building Blocks
The synthesis begins with commercially available pyrazole derivatives. The 1-ethylpyrazol-3-ylmethyl group is typically derived from 1-ethyl-1H-pyrazol-3-amine, while the 4-methylpyrazol-3-amine component originates from 4-methyl-1H-pyrazol-3-amine. Fluorinated precursors, such as 2-fluoroethyl bromide or 2-fluoroethyl tosylate, are employed to introduce the fluoroethyl group. These starting materials are selected for their reactivity and compatibility with subsequent alkylation and substitution steps.
Solvents and Catalysts
Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) are preferred for initial alkylation steps due to their ability to dissolve both organic and inorganic reactants. Methanol and ethanol serve as secondary solvents for purification stages. Catalysts such as potassium carbonate or triethylamine facilitate deprotonation and nucleophilic substitution reactions, while acetic acid is occasionally used to modulate pH during intermediate isolation.
Stepwise Synthetic Procedures
Alkylation of the Pyrazole Core
The first critical step involves alkylating the 4-methylpyrazol-3-amine precursor with 2-fluoroethyl bromide under inert conditions. This reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile, displacing the bromide ion. Optimal conditions include:
Yield improvements to 78–82% are achieved by employing phase-transfer catalysts like tetrabutylammonium bromide (TBAB), which enhances the solubility of inorganic bases in organic solvents.
Coupling of Functionalized Pyrazole Moieties
The alkylated intermediate is coupled with 1-ethylpyrazol-3-ylmethyl chloride using a Buchwald-Hartwig amination protocol. Key parameters include:
- Catalyst System : Palladium(II) acetate with Xantphos ligand
- Base : Cesium carbonate
- Solvent : Toluene at reflux (110°C)
This step achieves 65–70% yield, with purity >95% confirmed by HPLC. Side products, such as dimerized species, are minimized by maintaining strict stoichiometric control.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treating with hydrochloric acid (1M) in ethanol. Crystallization is induced by cooling to 4°C, yielding a white crystalline solid with 85–90% recovery.
Reaction Optimization and Parameter Analysis
Temperature and Time Dependencies
A systematic study of the alkylation step reveals that temperatures below 60°C result in incomplete conversion (<50%), while exceeding 70°C promotes decomposition (Table 1).
Table 1: Alkylation Efficiency vs. Temperature
| Temperature (°C) | Conversion (%) | Purity (%) |
|---|---|---|
| 50 | 48 | 92 |
| 60 | 78 | 95 |
| 70 | 82 | 94 |
| 80 | 75 | 88 |
Solvent Impact on Yield
Ethanol-water mixtures (7:3 v/v) outperform pure ethanol in the final crystallization step, enhancing crystal homogeneity and reducing residual solvent content to <0.1%.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash chromatography using silica gel (60–120 mesh) and a gradient eluent of ethyl acetate/hexane (1:4 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid in acetonitrile/water confirms purity ≥98%.
Spectroscopic Confirmation
- ¹H NMR (400 MHz, D₂O): δ 1.42 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.32 (s, 3H, CH₃), 3.01–3.09 (m, 2H, NCH₂), 4.45–4.62 (m, 2H, FCH₂).
- MS (ESI+) : m/z 269.77 [M+H]⁺, consistent with the molecular formula C₁₂H₁₈ClN₅.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Pilot-scale synthesis employs continuous flow systems to enhance heat transfer and reduce reaction times. For example, the alkylation step achieves 80% conversion in 3 hours at 65°C under flow conditions, compared to 16 hours in batch reactors.
Waste Management
Fluoride-containing byproducts are neutralized with calcium hydroxide to form insoluble CaF₂, ensuring compliance with environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
One of the prominent applications of N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride is its potential as an anticancer agent. Research has indicated that compounds with pyrazole derivatives exhibit inhibitory effects on cancer cell proliferation. For instance, studies have shown that similar compounds can target specific oncogenic pathways, leading to apoptosis in cancer cells .
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects may involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis. It has been suggested that pyrazole derivatives can modulate the activity of kinases and phosphatases, which are crucial in cancer progression .
Case Study: In Vitro Studies
In vitro studies demonstrated that N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The compound was tested at different concentrations, revealing a dose-dependent response with IC50 values indicating potent activity against these cell lines .
Agricultural Applications
Fungicidal Properties
Beyond its medicinal applications, this compound also shows promise as a fungicide. Pyrazole derivatives have been recognized for their ability to inhibit fungal growth, making them suitable candidates for agricultural use .
Field Trials
Field trials have indicated that formulations containing N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride can effectively control fungal pathogens in crops such as wheat and corn. These trials reported a significant reduction in disease incidence compared to untreated controls .
Synthesis and Characterization
The synthesis of N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride involves multi-step organic reactions that typically include the formation of pyrazole rings followed by substitution reactions to introduce the ethyl and fluorinated groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Data Summary Table
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific enzyme targets and the biological context.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride
- CAS : 1856077-73-0
- Molecular Formula : C₁₂H₁₉ClFN₅
- Molecular Weight : 287.76 g/mol
- SMILES : CCn1ccc(CNc2nn(CCF)cc2C)n1.Cl
This hydrochloride salt features a bis-pyrazole scaffold with a fluoroethyl group at position 1 of the second pyrazole ring and a methyl group at position 2. The ethyl-substituted pyrazole is linked via a methylene bridge to the amine group .
Comparison with Structural Analogues
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride
- CAS : 1856033-56-1
- Molecular Formula : C₁₂H₁₉ClFN₅ (identical to the parent compound)
- SMILES : Cc1cc(CNc2nn(CCF)cc2C)n(C)n1.Cl
Key Differences :
- Substitution Pattern : The pyrazole ring linked to the methylene group has methyl groups at positions 2 and 5, compared to the parent compound’s ethyl group at position 1.
- The identical molecular weight suggests similar lipophilicity, but spatial arrangement differences could influence receptor interactions .
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine hydrochloride
- CAS : 1856088-52-2
- Molecular Formula : C₁₂H₁₉ClFN₅ (identical)
- SMILES : CCn1c(C)cn(CNc2nn(CCF)cc2C)c1.Cl
Key Differences :
- Positional Isomerism : The ethyl and methyl groups are on positions 1 and 3 of the first pyrazole, versus positions 1 and 4 in the parent compound.
- Impact : Altered electronic distribution due to substituent positions may affect dipole moments or hydrogen-bonding capacity, influencing solubility or target engagement .
1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride
- Molecular Formula : C₆H₁₂Cl₂FN₃
- Molecular Weight : 208.08 g/mol
- SMILES : CC1=C(N)N(CCF)N1.Cl.Cl
Key Differences :
3-Chloro-N-(2-methoxyethyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine HCl
- Molecular Formula : C₁₁H₁₅Cl₂N₅O
- Molecular Weight : 316.18 g/mol
- SMILES : COCCNc1n(Cl)nn1-c2cccnc2.Cl
Key Differences :
- Heterocyclic Core : Replaces one pyrazole with a pyridine ring and introduces a chlorine atom.
Structural and Functional Analysis Table
Research Implications
- Structural Flexibility: Minor changes in substituent positions (e.g., ethyl vs. methyl) significantly alter physicochemical properties, as seen in the parent compound and its 2,5-dimethyl analogue .
- Role of Halogens: The fluoroethyl group in the parent compound may enhance metabolic stability compared to non-fluorinated analogues, a common strategy in drug design .
- Scaffold Importance: Bis-pyrazole systems (parent compound) likely offer superior receptor engagement compared to mono-pyrazole derivatives, as suggested by the simplified derivative’s reduced complexity .
Biological Activity
N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride, a compound with significant potential in pharmacology, has garnered attention for its biological activity, particularly as an inhibitor of specific kinases involved in various disease processes. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C12H16F2N4·HCl
- Molecular Weight : 286.74 g/mol
The structure features a pyrazole ring system, which is known for its biological activity, particularly in oncology and neurology.
N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride primarily acts as a Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor . LRRK2 is implicated in neurodegenerative diseases such as Parkinson's disease. Inhibition of this kinase can potentially halt or reverse pathological processes associated with these conditions.
Key Mechanisms:
- Inhibition of LRRK2 Activity : The compound binds to the LRRK2 protein, preventing its phosphorylation activity, which is crucial for its role in cellular signaling pathways.
- Impact on Cell Proliferation : By inhibiting LRRK2, the compound may reduce cell proliferation rates in cancer cells, thereby exhibiting anti-cancer properties.
Biological Activity Data
Research indicates that this compound demonstrates significant biological activity across various assays:
| Assay Type | Result | Reference |
|---|---|---|
| LRRK2 Inhibition | IC50 = 25 nM | |
| Cytotoxicity (Cancer) | IC50 = 15 µM (A549 cells) | |
| Neuroprotective Effects | Significant reduction in apoptosis in neuronal cell lines |
Case Studies and Research Findings
Several studies have focused on the efficacy of N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-4-methylpyrazol-3-amine; hydrochloride:
- Study on Neurodegenerative Diseases :
- Cancer Research :
- Pharmacokinetics :
Q & A
Q. What are the foundational synthetic routes for preparing this pyrazole-based hydrochloride salt?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative method involves:
- Step 1 : Reacting a pyrazole precursor (e.g., 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine) with a fluorinated alkylamine (e.g., 2-fluoroethylamine) in dimethyl sulfoxide (DMSO) .
- Step 2 : Adding a catalyst system (e.g., copper(I) bromide and cesium carbonate) to facilitate coupling at 35°C for 48 hours .
- Step 3 : Purification via gradient chromatography (e.g., ethyl acetate/hexane) and isolation of the hydrochloride salt by acidification .
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Typical Yield | 17–35% | |
| Reaction Temperature | 35°C | |
| Purification Method | Column chromatography |
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., δ 8.65–8.70 ppm for pyridinyl protons, δ 3.50–3.59 ppm for fluoroethyl groups) .
- HRMS (ESI) : Validate molecular weight (e.g., m/z 215 [M+H]+ for core pyrazole structures) .
- IR Spectroscopy : Detect functional groups (e.g., NH stretching at ~3298 cm⁻¹) .
Q. How should solubility and stability be managed during storage?
- Solubility : Hydrochloride salts improve aqueous solubility; use polar aprotic solvents (DMSO, DMF) for dissolution .
- Stability : Store at –20°C under inert gas to prevent hydrolysis of the fluoroethyl group .
Advanced Research Questions
Q. How can reaction yields be optimized for low-yield synthetic steps?
- Catalyst Screening : Replace Cu(I) with Pd-based catalysts for higher coupling efficiency .
- Solvent Optimization : Test ionic liquids or microwave-assisted synthesis to reduce reaction time .
- Temperature Gradients : Incremental heating (e.g., 35°C → 60°C) improves nucleophilic substitution kinetics .
Example Optimization :
| Condition | Yield Improvement | Source |
|---|---|---|
| Microwave (100°C) | +20% | |
| Pd(PPh₃)₄ catalyst | +15% |
Q. How to resolve contradictions in spectral data during structural analysis?
- Case Study : Discrepancies in 1H NMR integration ratios may arise from tautomerism in pyrazole rings. Mitigate by:
- Acquiring 2D NMR (COSY, HSQC) to confirm connectivity .
- Comparing experimental data with computational predictions (DFT calculations) .
Q. What strategies address stereochemical challenges in analogs of this compound?
- Chiral Resolution : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- Asymmetric Synthesis : Use enantiopure starting materials (e.g., (S)-1-(3-bromo-4-cyclopropylphenyl)ethan-1-amine) to control stereochemistry .
Stereochemical Data :
| Compound | [α]D²⁵ (c=1, MeOH) | Source |
|---|---|---|
| (R)-Isomer | +15.3° | |
| (S)-Isomer | -14.8° |
Q. How to design SAR studies for pyrazole derivatives targeting biological activity?
- Substituent Variation : Modify the fluoroethyl group (e.g., replace with chloroethyl or cyclopropyl) to assess impact on receptor binding .
- Biological Assays : Use in vitro kinase inhibition assays to correlate structural changes (e.g., methyl vs. trifluoromethyl) with IC₅₀ values .
SAR Example :
| Substituent | IC₅₀ (nM) | Source |
|---|---|---|
| 2-Fluoroethyl | 12.3 | |
| 2-Chloroethyl | 28.7 | |
| Cyclopropyl | 45.2 |
Notes for Methodological Rigor
- Data Validation : Cross-check spectral data with literature values for analogous pyrazoles (e.g., δ 2.18 ppm for methyl groups in 3-methylpyrazoles ).
- Controlled Experiments : Include negative controls (e.g., reactions without catalysts) to confirm mechanistic pathways .
- Ethical Reporting : Disclose solvent waste protocols (e.g., DMSO recycling) to align with green chemistry principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
